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Diantimony trioxide - 1309-64-4

Diantimony trioxide

Catalog Number: EVT-259267
CAS Number: 1309-64-4
Molecular Formula: Sb2O3
O3Sb2
Molecular Weight: 291.52 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diantimony trioxide (Sb2O3) is a significant antimony compound finding widespread application in diverse scientific and industrial domains. [] It serves as a crucial additive in various materials, enhancing flame retardancy, imparting opacity, and acting as a catalyst. [] Its source can be either natural or synthetic. Naturally, it exists as the minerals valentinite and senarmontite. [] Synthetically, it is produced through the oxidation of antimony metal or the hydrolysis of antimony trichloride. []

Future Directions
  • Environmentally Friendly Flame Retardants: Research into replacing Diantimony trioxide with less toxic and more environmentally benign alternatives in flame-retardant formulations is crucial. [] This includes exploring synergistic effects with other flame-retardant additives and developing novel halogen-free flame-retardant systems. []
  • Nano-structured Diantimony Trioxide: Investigating the synthesis and application of nano-structured Diantimony trioxide holds potential for improving its flame-retardant efficacy and expanding its applications in areas like catalysis and sensors. []
  • Recovery and Recycling: Developing efficient and environmentally sound methods for recovering and recycling Diantimony trioxide from industrial waste streams is essential for promoting sustainability. [, ]
Source and Classification

Diantimony trioxide is derived from the oxidation of antimony metal or the thermal treatment of stibnite (antimony trisulfide). It exists in two main crystalline forms: senarmontite and valentinite, which can influence its physical properties and applications. The purity of commercial grades typically ranges from 99.3% to 99.5%, with trace impurities such as arsenic and lead being closely monitored due to safety regulations in the European Union .

Synthesis Analysis

Methods of Synthesis

Diantimony trioxide can be synthesized through several methods:

  1. Oxidation of Antimony Metal: This is the predominant method used in the European Union, where antimony metal is oxidized at high temperatures to produce diantimony trioxide.
  2. Roasting of Stibnite: In this process, stibnite is heated in air, leading to the formation of diantimony trioxide along with sulfur dioxide as a byproduct.
  3. Chemical Reaction with Iron(III) Chloride: A more recent method involves reacting antimony trisulfide with iron(III) chloride to form an intermediate antimony trichloride, which is then hydrolyzed to yield diantimony trioxide. This method allows for better control over the crystalline form produced and minimizes environmental hazards .
  4. Liquid Phase Method: This technique synthesizes nanoparticles of diantimony trioxide under acidic conditions, providing a route to produce materials with specific nanoscale properties .

Technical Parameters

  • Temperature: Typically, oxidation occurs at temperatures exceeding 600 °C.
  • pH Control: In methods involving hydrolysis, maintaining a pH between 7.0 and 9.0 is crucial for optimizing product quality .
Molecular Structure Analysis

Diantimony trioxide has a complex molecular structure characterized by its two primary crystalline forms:

  • Senarmontite: This form exhibits a cubic crystal system.
  • Valentinite: This form has an orthorhombic crystal structure.

The molecular weight of diantimony trioxide is approximately 291.50 g/mol, and it consists of two antimony atoms bonded to three oxygen atoms . The bonding nature involves covalent interactions between antimony and oxygen, leading to its stability under various conditions.

Structural Data

  • Molecular Formula: Sb2O3\text{Sb}_2\text{O}_3
  • Melting Point: Approximately 655 °C.
  • Boiling Point: Around 1425 °C .
Chemical Reactions Analysis

Diantimony trioxide participates in various chemical reactions:

  1. Combustion Reactions: When exposed to high temperatures, diantimony trioxide can react with organic materials, leading to the formation of antimony oxides.
  2. Acid-Base Reactions: It can react with strong acids or bases to form soluble antimonates or other derivatives.
  3. Thermal Decomposition: At elevated temperatures, particularly above 700 °C, it can decompose into other antimony oxides such as Sb6O13\text{Sb}_6\text{O}_{13} .

Technical Parameters

  • The solubility of diantimony trioxide in water is minimal (approximately 2.76 mg/L at pH 7), indicating its low reactivity in aqueous environments .
Mechanism of Action

The mechanism by which diantimony trioxide acts as a flame retardant involves several processes:

  1. Thermal Decomposition: Upon exposure to heat, diantimony trioxide decomposes to release water vapor and other gases that dilute flammable vapors.
  2. Formation of a Protective Layer: It forms a char layer on materials when burned, which acts as a barrier preventing further combustion.
  3. Catalytic Action: Diantimony trioxide can catalyze the formation of non-flammable gases during combustion processes, thereby reducing flammability .
Physical and Chemical Properties Analysis

Diantimony trioxide exhibits several notable physical and chemical properties:

PropertyValue
AppearanceWhite crystalline powder
Melting Point655 °C
Boiling Point1550 °C
DensityApproximately 5.5 g/cm³
SolubilityVery low in water
Octanol-Water Partition CoefficientNot applicable

These properties make diantimony trioxide suitable for various industrial applications, particularly in fire retardancy .

Applications

Diantimony trioxide has diverse applications across multiple industries:

  1. Flame Retardants: Widely used in plastics (38%), PVC (36%), rubber (9%), textiles (7%), and coatings due to its ability to inhibit combustion.
  2. Catalysts: Employed in the production of polyethylene terephthalate (PET) as a catalyst.
  3. Glass Manufacturing: Acts as an additive in glass formulations to improve clarity and durability.
  4. Pigments: Utilized in paints and ceramics for color enhancement.
  5. Electronics: Used in semiconductor manufacturing due to its unique electrical properties .
Synthesis and Industrial Manufacturing Methodologies

Liquid-Phase Synthesis Under Acidic Conditions: Precursor Selection and Morphological Control

Liquid-phase synthesis enables precise control over diantimony trioxide (Sb₂O₃) particle morphology through acidic precursor manipulation. Ethylene glycol antimony (Sb₂(OCH₂CH₂O)₃) dissolved in ethanol and reacted with phosphoric acid (H₃PO₄) under acidic conditions (pH 2–5) yields cubic-phase Sb₂O₃ crystals. Key parameters include:

  • pH control: At pH 2.5, coral-like nanorods form, while pH 4.0 generates paddy-like nanosheets. Lower pH (<2) promotes octahedral crystals due to accelerated nucleation [2].
  • Reaction time: Shorter durations (1–2 hours) favor spherical nanoparticles (100–200 nm), whereas extended periods (6 hours) develop polyhedral structures [2].
  • Precursor concentration: Higher Sb₂(OCH₂CH₂O)₃ concentrations (>10 mmol) increase yield but risk irregular agglomerates without ultrasonic pretreatment [2].

This method achieves >99% purity with crystallinity confirmed by XRD (JCPDS 05–0534). Acidic conditions prevent alkaline residues and enhance leaching efficiency from crude sources, though HCl-mediated routes require additives like tartaric acid to inhibit premature hydrolysis [7].

Table 1: Morphological Control in Acidic Liquid-Phase Synthesis

pHReaction Time (h)Dominant MorphologyParticle Size (nm)
2.02Octahedral300–400
2.54Coral-like nanorods500–600
4.06Paddy-like nanosheets200–300
5.01Spherical nanoparticles100–200

Vapor-Phase Oxidation of Metallic Antimony: Thermodynamic Optimization

Vapor-phase oxidation converts metallic antimony to Sb₂O₃ through exothermic reactions governed by temperature-dependent thermodynamics:

4Sb(l) + 3O₂(g) → 2Sb₂O₃(g) ΔG° = −1,200 kJ/mol (at 656°C)  

Critical operational parameters include:

  • Temperature gradient: Optimal oxidation occurs at 800–900°C, below Sb₂O₃’s sublimation point (1,425°C). Temperatures >930°C decompose Sb₂O₄ to Sb₂O₃ and O₂, reducing yield [1] [3].
  • Oxygen partial pressure: A 4:1 N₂:O₂ ratio maximizes conversion (>98%) while minimizing nonvolatile Sb₂O₄ formation [8].
  • Quenching rate: Rapid cooling (50°C/sec) produces nano-sized particles (0.1–3 μm) essential for flame-retardant applications [1].

Industrial reactors achieve 95% efficiency by integrating multistage condensers that separate Sb₂O₃ from arsenic contaminants—a key refinement given arsenic’s co-occurrence in antimony ores [8] [9].

Table 2: Thermodynamic Parameters for Vapor-Phase Oxidation

Temperature (°C)O₂ Concentration (%)Primary ProductConversion Efficiency (%)
70020Sb₂O₃85
80025Sb₂O₃92
90025Sb₂O₃/Sb₂O₄ mix78
1,00030Sb₂O₄65

Nanoparticle Fabrication via Solvothermal and Hydrothermal Routes

Solvothermal/hydrothermal methods synthesize Sb₂O₃ nanoparticles with enhanced surface areas (2–13 m²/g) for catalytic and electronic applications. Ethylene glycol or water solvents facilitate crystallization under autogenous pressure:

  • Solvent selection: Ethylene glycol produces 17 nm spherical nanoparticles with narrow size distribution (±1 nm), whereas aqueous systems yield larger particles (500 nm) with tremella-like structures [2].
  • Dopant effects: Fluorine doping generates translucent Sb₂O₃ films for photovoltaic applications, reducing pigment load by 50% in composites [7].
  • Reaction kinetics: γ-ray radiation-oxidization achieves 40 nm particles within 2 hours—three times faster than conventional heating [2].

Hybrid microwave-solvothermal techniques further accelerate synthesis, achieving 30 nm cubic crystals at 180°C in 30 minutes, with 20% energy savings versus conventional methods [9].

Industrial-Scale Roasting of Stibnite Ores: Efficiency and Byproduct Management

Stibnite (Sb₂S₃) roasting remains the dominant Sb₂O₃ production route, though SO₂ emissions necessitate advanced capture technologies:

2Sb₂S₃ + 9O₂ → 2Sb₂O₃ + 6SO₂  
  • Sulfur fixation: Na₂CO₃ molten salts (10–15 wt%) capture sulfur as Na₂S/Na₂SO₄ at 850°C, reducing SO₂ emissions by 90% [9].
  • Microwave-enhanced roasting: Microwave fields (2.45 GHz) improve heating uniformity, lowering reaction temperatures to 600°C and shortening processing time by 40% versus conventional furnaces [9].
  • Slag valorization: Smelter slag (82–85% Sb₂O₃) undergoes HCl leaching (6 mol/L, 80°C) to extract residual antimony, increasing overall yield to 97% [7].

China’s Hunan Province smelters report 88% Sb recovery using fluidized-bed roasters with integrated sulfuric acid plants, converting SO₂ to salable H₂SO₄ [4] [9].

Table 3: Industrial Roasting Technologies Comparison

TechnologyTemperature (°C)Sb Recovery (%)SO₂ Capture MethodByproduct
Conventional blast furnace1,00075Lime scrubbingLow-value gypsum
Fluidized-bed + acid plant85088Catalytic conversionSulfuric acid
Na₂CO₃ microwave roasting60092Molten salt fixationNa₂S/Na₂SO₄

Environmental Impact of Production Processes: Tailings and Atmospheric Emissions

Antimony production generates high-risk waste streams:

  • Tailings management: Smelter slag contains 300–500 ppm leachable Sb, requiring stabilization via cementation or silicate encapsulation before landfill disposal [7]. One ton of Sb₂O₃ produced yields 0.8 tons of slag, with global production (2025) forecasted at 150,000 tons, implying 120,000 tons of hazardous residue [1] [7].
  • Atmospheric emissions: Volatilization processes release fine particulate matter (PM₂.₅) and traces of arsenic. Electrostatic precipitators capture >99% of particulates, though NOx from fuel combustion persists [8].
  • Water contamination: Jialing River (China) recorded 673 μg/L Sb—33× above WHO limits—due to smelting effluent leakage, necessitating zero-liquid-discharge systems [8].

The EU’s "critical raw material" designation (2023) underscores supply-chain vulnerabilities, driving investments in closed-loop recycling; current hydrometallurgical methods recover 95% Sb from lead anode slimes without emissions [4] [8].

Table 4: Global Emission Standards for Antimony Smelting

RegionSb in Wastewater (μg/L)Airborne Sb (μg/m³)Slag Classification
China (GB 30770)10010Hazardous waste
EU (BREF)505Inert waste
US (EPA)15015Special waste

Properties

CAS Number

1309-64-4

Product Name

Diantimony trioxide

IUPAC Name

antimony(3+);oxygen(2-)

Molecular Formula

Sb2O3
O3Sb2

Molecular Weight

291.52 g/mol

InChI

InChI=1S/3O.2Sb/q3*-2;2*+3

InChI Key

GHPGOEFPKIHBNM-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Sb+3].[Sb+3]

Solubility

Solubility in water, g/l at 22.2 °C: 0.0033 (none)

Synonyms

Antimony trioxide; Antimony sesquioxide; Antimonous oxide; Oxo-oxostibanyloxystibane; Diantimony trioxide.

Canonical SMILES

[O-2].[O-2].[O-2].[Sb+3].[Sb+3]

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